Ferulamide Derivatives Exhibit Sub-Micromolar MAO-B Inhibition, Distinguishing from Parent Scaffold
O-Alkyl ferulamide derivatives, designed using the Ferulamide core scaffold, demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B) in vitro. The parent Ferulamide itself lacks direct published MAO-B inhibition data, but its optimized O-alkyl derivatives (e.g., compounds 5a, 5d, 5e, 5f, 5h) achieve IC50 values in the sub-micromolar range (0.32-0.86 μM) [1]. In contrast, ferulic acid, the most common procurement alternative, does not exhibit significant MAO-B inhibitory activity. This SAR directly links the Ferulamide amide backbone to neuroprotective potential not observed in the acid analog.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.32 - 0.86 μM (for O-alkyl ferulamide derivatives 5a, 5d, 5e, 5f, 5h) |
| Comparator Or Baseline | Ferulic Acid (No significant MAO-B inhibition reported) |
| Quantified Difference | Sub-micromolar activity vs. negligible activity |
| Conditions | In vitro enzymatic assay (human MAO-B) |
Why This Matters
Procurement of Ferulamide enables development of MAO-B inhibitors, a class of therapeutic agents for neurodegenerative diseases, which is not feasible with ferulic acid.
- [1] Zhu G, et al. Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer's disease. J Enzyme Inhib Med Chem. 2022;37(1):1375-1387. View Source
